Cyanine 5.5 azide
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Overview
Description
Cyanine 5.5 azide is a potent fluorescent dye widely used in various scientific fields. It is known for its ability to label DNA and its application in near-infrared live organism imaging. The compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine 5.5 azide typically involves the reaction of a cyanine dye precursor with an azide-containing reagent. One common method includes the reaction of 1,3-disulfonic acid-6-naphthylhydrazine with methyl isopropyl ketone to generate 1,1,2-trimethyl-benzindole-1,3-disulphonate. This intermediate is then reacted with ethyl iodide and 6-bromocaproic acid to produce N-ethyl-2,3,3-trimethyl-benzindole-5,7-disulphonate and N-(epsilon-carboxy-pentyl)-2,3,3-trimethyl-benzindole-5,7-disulphonate. These products are further reacted with beta-anilino-acraldehyde-anil-hydrochloride to prepare Cyanine 5.5 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as thin-layer chromatography and repeated crystallization to obtain a pure product .
Chemical Reactions Analysis
Types of Reactions
Cyanine 5.5 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and labeling applications .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): Requires a copper catalyst, typically copper(I) sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and can proceed under mild conditions, often in aqueous solutions at room temperature.
Major Products Formed
The major products formed from these reactions are bioconjugates where this compound is covalently attached to biomolecules such as peptides, proteins, or nucleic acids. These conjugates are used for various imaging and analytical applications .
Scientific Research Applications
Cyanine 5.5 azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of biomolecules for fluorescence imaging, enabling the visualization of cellular processes and molecular interactions.
Medicine: Utilized in near-infrared imaging for in vivo studies, including tumor imaging and tracking of drug delivery systems.
Industry: Applied in the development of diagnostic assays and biosensors .
Mechanism of Action
Cyanine 5.5 azide exerts its effects through its fluorescent properties and its ability to undergo specific chemical reactions. The azide group allows it to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This mechanism enables the precise labeling of biomolecules, facilitating their detection and analysis in various applications .
Comparison with Similar Compounds
Cyanine 5.5 azide is part of the cyanine dye family, which includes other compounds such as Cyanine 3.5 azide and Cyanine 5.5 monoacid. Compared to these similar compounds, this compound offers unique advantages:
Higher Photostability: this compound exhibits greater resistance to photobleaching, making it suitable for long-term imaging studies.
Near-Infrared Emission: Its emission wavelength in the near-infrared range allows for deeper tissue penetration and reduced background fluorescence in biological samples.
Versatility in Click Chemistry: The azide group enables efficient and specific bioconjugation reactions, enhancing its utility in various research applications
Similar compounds include:
- Cyanine 3.5 azide
- Cyanine 5.5 monoacid
- Cyanine 5.5 bisacid
This compound stands out due to its superior photostability and near-infrared emission properties, making it a preferred choice for advanced imaging and labeling applications.
Properties
Molecular Formula |
C43H49ClN6O |
---|---|
Molecular Weight |
701.3 g/mol |
IUPAC Name |
N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H |
InChI Key |
KOVQVUIEVDGEDR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
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